molecular formula C21H15ClN4O B12894077 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline CAS No. 159586-84-2

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline

Cat. No.: B12894077
CAS No.: 159586-84-2
M. Wt: 374.8 g/mol
InChI Key: MEJZYXVMNFPFPS-UHFFFAOYSA-N
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Description

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-3-carbaldehyde, which is then subjected to a series of reactions to introduce the phenyl, isonicotinyl, and hydrazino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline stands out due to its unique combination of functional groups, which confer specific properties and activities not found in other similar compounds. Its potential for diverse applications in chemistry, biology, medicine, and industry highlights its significance .

Properties

CAS No.

159586-84-2

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

N'-(6-chloro-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C21H15ClN4O/c22-16-6-7-18-17(12-16)20(13-19(24-18)14-4-2-1-3-5-14)25-26-21(27)15-8-10-23-11-9-15/h1-13H,(H,24,25)(H,26,27)

InChI Key

MEJZYXVMNFPFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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